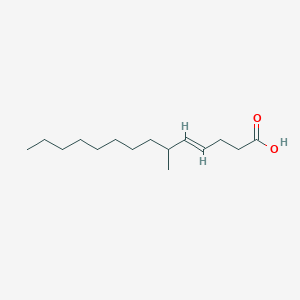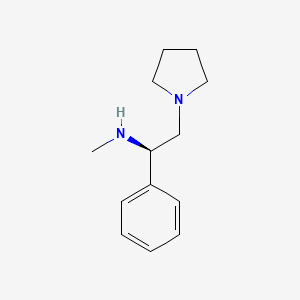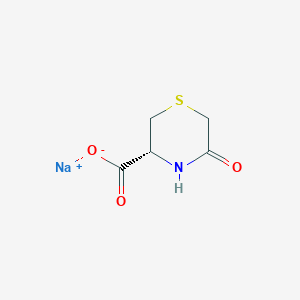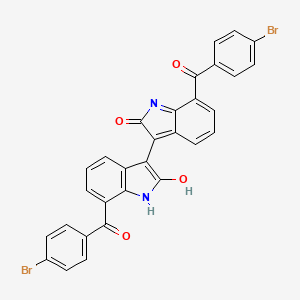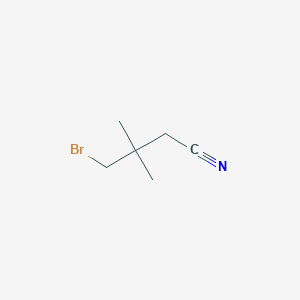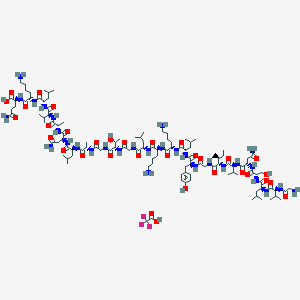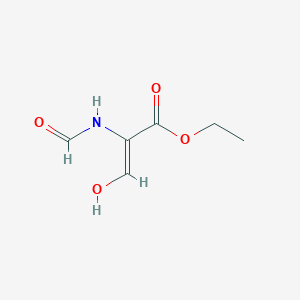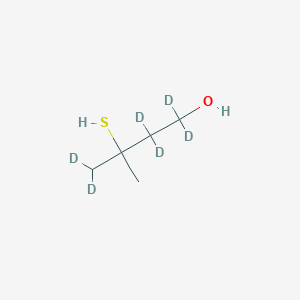
3-Mercapto-3-methylbutanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-3-methylbutan-1-ol, also known as MMB, is a common odorant found in food and cat urine . The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks . MMB is an organosulfur compound with the formula C5H12OS . Its structure consists of isopentane with a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol . MMB is found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . MMB is also a common odorant in food, including coffee, passionfruit juice, and Sauvignon Blanc wines .
Synthesis Analysis
The compound can be produced through many methods. The most well-known reaction sequence begins with ethyl acetate, which is activated with lithium bis (trimethylsilyl)amide at the α-position and coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate. The 3-hydroxy-3-methylbutyrate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methyl-butyric acid. The compound is then reduced with lithium aluminum hydride to form 3-mercapto-3-methylbutanol .Molecular Structure Analysis
The molecular formula of 3-Mercapto-3-methylbutanol-d6 is C5H6D6OS, and its molecular weight is 126.25 . The structure of the compound consists of isopentane with a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 126.25 . The compound is a volatile component of leopard and domestic cat urine .Safety and Hazards
The compound is classified as having acute toxicity, being harmful if inhaled, and may cause respiratory irritation . It is also classified as causing skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Direcciones Futuras
One study has shown that the scent of 3-Mercapto-3-methylbutanol, a volatile component of leopard and domestic cat urine, released from slow-release dispensers, elicited scent-marking from African civet, small-spotted genet, and slender mongoose, as well as African wildcat . This suggests that the compound could potentially be used in studies investigating chemical communication between wild mammals and the use of camera traps to estimate animal numbers .
Propiedades
IUPAC Name |
1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-ORNWBJTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)
